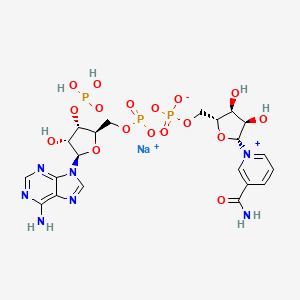
beta-Nicotinamide adenine dinucleotide 3'-phosphate reduced from sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-Nicotinamide adenine dinucleotide 3’-phosphate reduced from sodium salt: is a coenzyme found in all living cells. It plays a crucial role in redox reactions, carrying electrons from one reaction to another. This compound is involved in various metabolic pathways, including lipid and cholesterol biosynthesis, fatty acid chain elongation, and antioxidation mechanisms .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-Nicotinamide adenine dinucleotide 3’-phosphate reduced from sodium salt typically involves the reduction of its oxidized form using specific reducing agents. The reaction conditions often include maintaining a controlled pH and temperature to ensure the stability of the compound .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the compound, which is then extracted and purified using various chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Beta-Nicotinamide adenine dinucleotide 3’-phosphate reduced from sodium salt primarily undergoes redox reactions. It acts as an electron donor in these reactions, facilitating the transfer of electrons to various substrates .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled pH and temperature conditions to maintain the stability of the compound .
Major Products: The major products formed from these reactions depend on the specific substrates involved. For example, in lipid biosynthesis, the compound helps in the formation of long-chain fatty acids .
Scientific Research Applications
Chemistry: In chemistry, beta-Nicotinamide adenine dinucleotide 3’-phosphate reduced from sodium salt is used as a reducing agent in various synthetic reactions. It is also employed in enzyme assays to study redox reactions .
Biology: In biological research, this compound is crucial for studying metabolic pathways and cellular respiration. It is used in assays to measure the activity of various enzymes involved in redox reactions .
Medicine: In medicine, beta-Nicotinamide adenine dinucleotide 3’-phosphate reduced from sodium salt is used in diagnostic assays to detect enzyme deficiencies and metabolic disorders. It is also being explored for its potential therapeutic applications in treating oxidative stress-related diseases .
Industry: In the industrial sector, this compound is used in the production of biofuels and bioplastics. It is also employed in the food industry as an antioxidant to preserve the quality of food products .
Mechanism of Action
Beta-Nicotinamide adenine dinucleotide 3’-phosphate reduced from sodium salt exerts its effects by acting as an electron donor in redox reactions. It facilitates the transfer of electrons to various substrates, thereby playing a crucial role in metabolic pathways. The molecular targets of this compound include enzymes involved in lipid and cholesterol biosynthesis, fatty acid chain elongation, and antioxidation mechanisms .
Comparison with Similar Compounds
- Beta-Nicotinamide adenine dinucleotide phosphate sodium salt
- Beta-Nicotinamide adenine dinucleotide reduced disodium salt hydrate
- Beta-Nicotinamide adenine dinucleotide phosphate reduced tetrasodium salt hydrate
Uniqueness: Beta-Nicotinamide adenine dinucleotide 3’-phosphate reduced from sodium salt is unique due to its specific role in redox reactions and its involvement in various metabolic pathways. Unlike its oxidized form, this compound acts as an electron donor, making it essential for maintaining cellular redox balance .
Properties
Molecular Formula |
C21H27N7NaO17P3 |
|---|---|
Molecular Weight |
765.4 g/mol |
IUPAC Name |
sodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C21H28N7O17P3.Na/c22-17-12-19(25-7-24-17)28(8-26-12)21-15(31)16(44-46(33,34)35)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)14(30)20(42-10)27-3-1-2-9(4-27)18(23)32;/h1-4,7-8,10-11,13-16,20-21,29-31H,5-6H2,(H7-,22,23,24,25,32,33,34,35,36,37,38,39);/q;+1/p-1/t10-,11-,13-,14-,15-,16-,20-,21-;/m1./s1 |
InChI Key |
XSAHRVGPYKNWEA-QYZPTAICSA-M |
Isomeric SMILES |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)OP(=O)(O)O)O)O)C(=O)N.[Na+] |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)OP(=O)(O)O)O)O)C(=O)N.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















